

FIIN-2 Potency and Selectivity Profile

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Compound Focus: FIIN-2

Cat. No.: S548001

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The following table summarizes key quantitative data on **FIIN-2**'s activity against FGFR4 and related kinases.

Target	IC50 (Half-Maximal Inhibitory Concentration)	Experimental Context	Key Findings
FGFR4 (Wild-type)	12 - 31 nM [1]	In vitro kinase assay	Confirms FIIN-2 as a potent pan-FGFR inhibitor.
FGFR4 (V550L Gatekeeper mutant)	255 nM [1]	In vitro kinase assay	~12-fold potency decrease compared to wild-type, but retains activity [1].
SRC Kinase	330 nM [1]	In vitro kinase assay	Off-target activity due to covalent binding to analogous P-loop cysteine [1].

Experimental Protocols for Key Assays

To help you validate and work with **FIIN-2**, here are the methodologies for core experiments cited in the literature.

Protocol 1: Covalent Binding Assessment via Mass Spectrometry

This protocol confirms the formation of a covalent adduct between **FIIN-2** and the target kinase [1].

- **Protein Preparation:** Incubate purified FGFR4 kinase domain (1-10 µg) with a 10-fold molar excess of **FIIN-2** in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5) for 1-2 hours at room temperature.
- **Desalting:** Use a buffer exchange column or dialysis to remove unbound inhibitor and buffer components that interfere with mass spectrometry.
- **Analysis:** Analyze the protein sample by LC-MS (Liquid Chromatography-Mass Spectrometry). Compare the molecular weight of the **FIIN-2**-treated protein to an untreated control.
- **Expected Result:** A successful covalent bond formation is indicated by a mass shift corresponding to the molecular weight of the **FIIN-2** compound [1].
- **Control:** Repeat the experiment with a FGFR4 protein where the P-loop cysteine (Cys552 in FGFR4) is mutated to alanine (C552A). This mutation should abolish the mass shift, confirming the binding is cysteine-dependent [1].

Protocol 2: Inhibitory Potency Measurement via Kinase Assay

This protocol determines the IC50 value of **FIIN-2** against wild-type and mutant FGFR4 [1].

- **Reaction Setup:** In a low-volume plate, serially dilute **FIIN-2** in DMSO and mix with the FGFR4 kinase domain. A typical reaction volume is 25 µL.
- **Initiation:** Start the kinase reaction by adding a solution containing ATP and a substrate (e.g., a peptide substrate tagged with a fluorescent dye for detection).
- **Incubation:** Allow the reaction to proceed for 30-60 minutes at room temperature.
- **Detection:** Use a compatible detection method (e.g., fluorescence, luminescence, or ADP-Glo assay) to measure the remaining kinase activity.
- **Data Analysis:** Plot the inhibition percentage against the log of the **FIIN-2** concentration. Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50 value.

Troubleshooting Common Issues

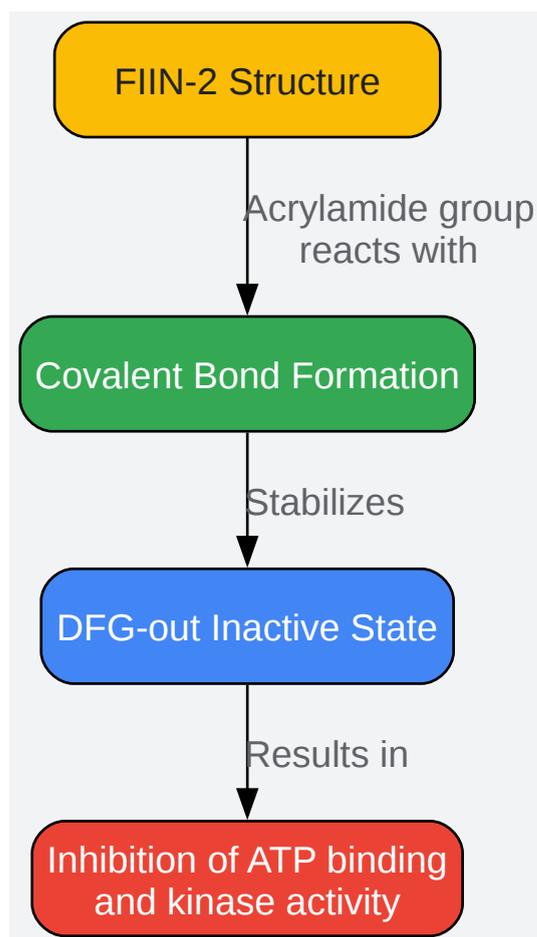
- **Issue: Lower-than-expected potency against FGFR4.**
 - **Cause:** The presence of a gatekeeper mutation (V550L/M). As the data shows, this mutation significantly reduces **FIIN-2**'s potency [1].
 - **Solution:** Sequence the FGFR4 gene in your model system to confirm the mutation. Consider that **FIIN-2**, while less potent, may still inhibit the V550L mutant. For stronger resistance,

alternative inhibitors like PRN1371 show even less activity against this mutant [1].

- **Issue: Observed off-target effects in cellular assays.**
 - **Cause:** Lack of absolute selectivity. **FIIN-2** can covalently bind and inhibit other kinases with a cysteine in the analogous position of the P-loop, particularly SRC and YES [1].
 - **Solution:** Include controls using a SRC-family kinase inhibitor to deconvolute the phenotypic contributions. For highly selective FGFR targeting, consider PRN1371, which, under the same conditions, did not show detectable inhibition of SRC or YES [1].

Structural Mechanism & Experimental Workflow

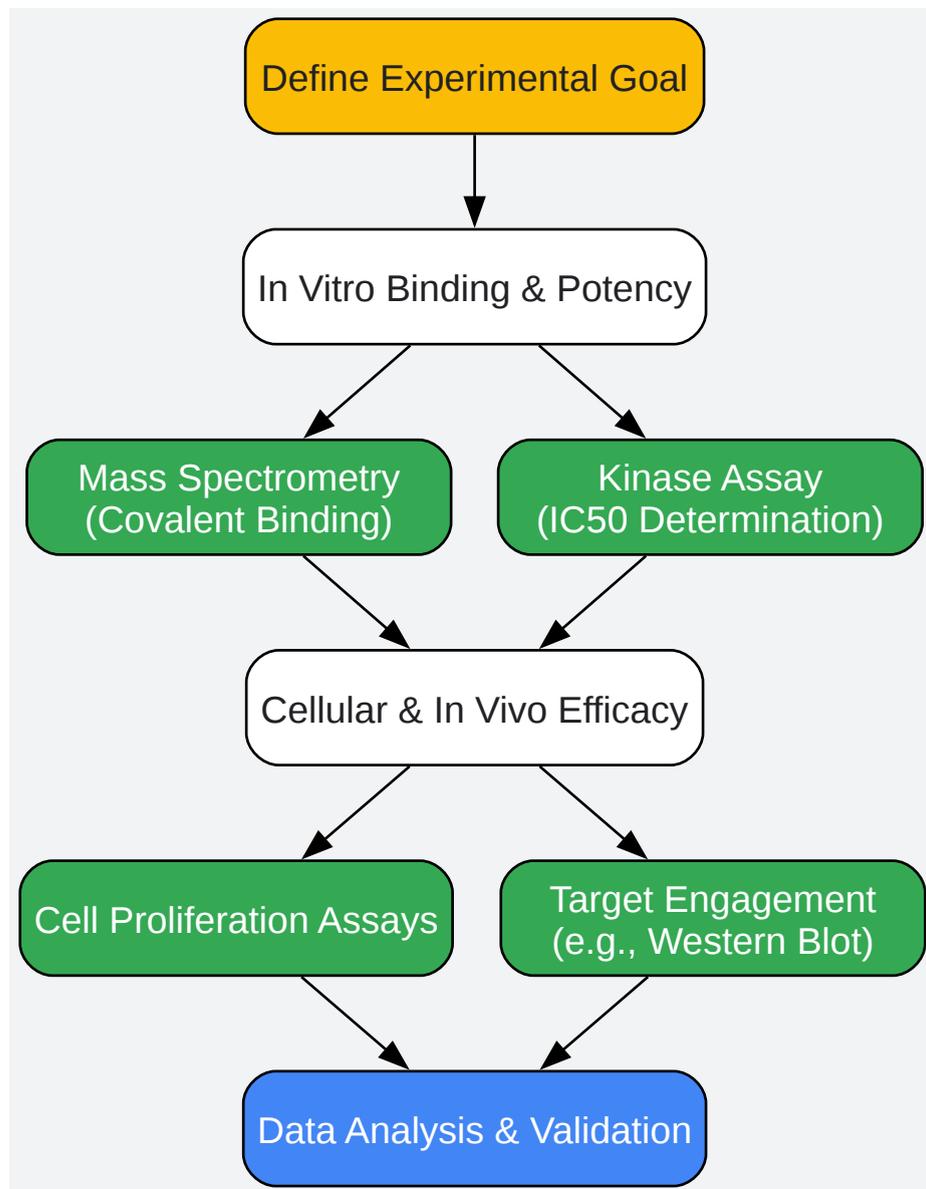
The diagrams below illustrate **FIIN-2**'s unique binding mechanism and a generalized workflow for its experimental evaluation.



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Diagram 1: FIIN-2's Covalent Binding Mechanism to FGFR4

FIIN-2 forms a covalent bond with a cysteine residue (Cys552) in the P-loop of FGFR4's kinase domain. This binding stabilizes the kinase in an inactive "DFG-out" conformation, which physically blocks ATP binding and subsequent catalytic activity [2] [1].



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Diagram 2: Experimental Workflow for Evaluating FIIN-2

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References

1. Structural insights into the potency and selectivity of ... [nature.com]
2. 4QQC: Crystal Structure of FGF Receptor (FGFR) 4 Kinase ... [rcsb.org]

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